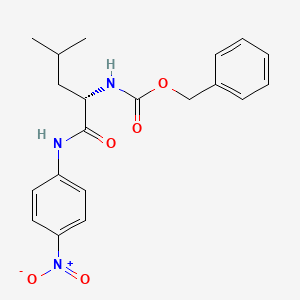
Aluminium(I)fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium(I)fluoride is an inorganic compound with the chemical formula AlF It is a less common oxidation state of aluminium compared to the more prevalent Aluminium(III)fluoride (AlF3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminium(I)fluoride can be synthesized through several methods. One common approach involves the reaction of aluminium metal with hydrogen fluoride gas at elevated temperatures. The reaction can be represented as:
2Al+2HF→2AlF+H2
Another method involves the reduction of Aluminium(III)fluoride with aluminium metal:
3AlF3+2Al→5AlF
Industrial Production Methods
Industrial production of this compound is not as common as Aluminium(III)fluoride. when required, it is typically produced in specialized facilities that can handle the reactive nature of the compound and the stringent conditions needed for its synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Aluminium(I)fluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to Aluminium(III)fluoride.
Reduction: It can be reduced to elemental aluminium under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to convert this compound to Aluminium(III)fluoride.
Reduction: Reducing agents such as lithium aluminium hydride can be used to reduce this compound to aluminium metal.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Aluminium(III)fluoride (AlF3)
Reduction: Elemental aluminium (Al)
Substitution: Various aluminium halides (e.g., Aluminium chloride, Aluminium bromide)
Aplicaciones Científicas De Investigación
Chemistry
Aluminium(I)fluoride is used in research to study the properties and reactivity of aluminium in its +1 oxidation state. It serves as a precursor for synthesizing other aluminium compounds and as a reagent in various chemical reactions.
Biology and Medicine
While this compound itself is not widely used in biology and medicine, its derivatives and related compounds have applications in these fields. For example, Aluminium(III)fluoride is used in radiopharmaceuticals for positron emission tomography (PET) imaging .
Industry
In the industrial sector, this compound is used in the production of specialty materials and as a catalyst in certain chemical processes. Its unique properties make it valuable for specific applications where other aluminium compounds may not be suitable .
Mecanismo De Acción
The mechanism of action of Aluminium(I)fluoride involves its ability to form strong bonds with other elements and compounds. The aluminium-fluoride bond is highly stable, with a bond energy of approximately 670 kJ/mol . This stability allows this compound to participate in various chemical reactions, influencing the activity of enzymes and other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Aluminium(III)fluoride (AlF3): A more common and stable form of aluminium fluoride used extensively in the aluminium industry.
Aluminium chloride (AlCl3): Used in various industrial applications, including as a catalyst in the Friedel-Crafts reaction.
Aluminium bromide (AlBr3): Similar to Aluminium chloride, used in organic synthesis.
Uniqueness
Aluminium(I)fluoride is unique due to its +1 oxidation state, which is less common for aluminium. This gives it distinct chemical properties and reactivity compared to Aluminium(III)fluoride and other aluminium halides .
Conclusion
This compound is a fascinating compound with unique properties and potential applications in various fields. Its synthesis, chemical reactivity, and applications in research and industry make it an important subject of study for scientists and researchers.
Propiedades
Número CAS |
13595-82-9 |
|---|---|
Fórmula molecular |
AlF |
Peso molecular |
45.979942 g/mol |
Nombre IUPAC |
fluoroaluminum |
InChI |
InChI=1S/Al.FH/h;1H/q+1;/p-1 |
Clave InChI |
APURLPHDHPNUFL-UHFFFAOYSA-M |
SMILES canónico |
F[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)


![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)

